![molecular formula C22H26N2O3 B2952679 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-62-1](/img/structure/B2952679.png)
1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
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Description
This compound is a derivative of imidazole and phenol. Imidazole derivatives have demonstrated significant biological activity, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressant properties . The presence of the allyl group and methoxy group on the phenol ring could potentially modify these activities.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of primary amines with glyoxal and formaldehyde . The presence of the allyl and methoxy groups on the phenol ring suggests that a Friedel-Crafts alkylation and etherification reaction may have been used in the synthesis of this compound .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . The reactivity of this specific compound would be influenced by the presence of the allyl and methoxy groups on the phenol ring.Scientific Research Applications
Insecticidal Activity
New O-alkylated eugenol derivatives, including this compound, have shown promising results in terms of their insecticidal activity. They have been evaluated against the viability of the insect cell line Sf9 (Spodoptera frugiperda), demonstrating that structural changes elicit marked effects in terms of potency .
Antimicrobial and Antioxidant Actions
Eugenol, the parent compound, has demonstrated relevant biological potential with well-known antimicrobial and antioxidant actions . It’s reasonable to expect that its derivatives, including the compound , may also possess these properties.
Anti-inflammatory, Analgesic, and Anticancer Properties
Eugenol has shown a wide range of biological activities as anti-inflammatory, analgesic, anticancer, and antiparasitic . As a derivative of eugenol, the compound could potentially exhibit similar properties.
Synthesis of Novel Drugs
The structure of eugenol presents three active sites: hydroxyl, allylic, and aromatic groups . This makes it a valuable starting point for the synthesis of novel drugs, and its derivatives, including the compound , could be useful for human resources .
Food Processing Industry
Eugenol has been extensively used in the food processing industry . Its derivatives, including the compound , could potentially find similar applications.
Cosmetics
Eugenol has been extensively used in cosmetics . Its derivatives, including the compound , could potentially find similar applications.
properties
IUPAC Name |
1-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-8-16-11-12-20(21(15-16)26-3)27-14-13-24-18-10-7-6-9-17(18)23-22(24)19(25)5-2/h4,6-7,9-12,15,19,25H,1,5,8,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBULBFUYICGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)CC=C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
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